molecular formula C18H20O3 B1400349 1-(2-(Allyloxy)ethoxy)-4-(benzyloxy)benzene CAS No. 1354967-78-4

1-(2-(Allyloxy)ethoxy)-4-(benzyloxy)benzene

Cat. No. B1400349
CAS RN: 1354967-78-4
M. Wt: 284.3 g/mol
InChI Key: FWXOWRYTIJQKGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-(Allyloxy)ethoxy)-4-(benzyloxy)benzene” is a chemical compound that has been studied in various scientific research . It is involved in several chemical reactions and has potential applications in different fields of chemistry .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. For instance, an enantioselective [1,3] O-to-C rearrangement of alkyl 2-allyloxy/benzyloxy-1/3-naphthoates was realized under the catalysis of a chiral π–Cu (II) complex . This dearomatization strategy provides facile access to highly functionalized β-naphthalenone derivatives bearing an all-carbon quaternary stereogenic center in high yield with excellent enantioselectivity .


Molecular Structure Analysis

The molecular structure of “1-(2-(Allyloxy)ethoxy)-4-(benzyloxy)benzene” is complex and involves several functional groups. The π–cation interaction between the aromatic substituent of the ligand and the Cu (II) center was proved by X-ray diffraction analysis and shown to be crucial for enantioselective control .


Chemical Reactions Analysis

This compound is involved in several chemical reactions. For example, a photoredox- or metal-catalyzed three-component cyanoalkylsulfonylation of 1-(allyloxy)-2-(1-arylvinyl)benzenes, potassium metabisulfite, and cyclobutanone oxime esters is developed . This reaction provides a direct approach to diverse cyanoalkylsulfonylated benzoxepines in moderate to good yields .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-(Allyloxy)ethoxy)-4-(benzyloxy)benzene” are complex and depend on the specific conditions under which the compound is studied. More detailed information about its properties can be found in specialized databases .

Future Directions

The future directions of research on this compound are promising. Its unique chemical properties and reactivity make it a valuable tool in the development of new synthetic strategies and the production of novel materials .

properties

IUPAC Name

1-phenylmethoxy-4-(2-prop-2-enoxyethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-2-12-19-13-14-20-17-8-10-18(11-9-17)21-15-16-6-4-3-5-7-16/h2-11H,1,12-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXOWRYTIJQKGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCOC1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Allyloxy)ethoxy)-4-(benzyloxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-(Allyloxy)ethoxy)-4-(benzyloxy)benzene
Reactant of Route 2
Reactant of Route 2
1-(2-(Allyloxy)ethoxy)-4-(benzyloxy)benzene
Reactant of Route 3
Reactant of Route 3
1-(2-(Allyloxy)ethoxy)-4-(benzyloxy)benzene
Reactant of Route 4
Reactant of Route 4
1-(2-(Allyloxy)ethoxy)-4-(benzyloxy)benzene
Reactant of Route 5
Reactant of Route 5
1-(2-(Allyloxy)ethoxy)-4-(benzyloxy)benzene
Reactant of Route 6
Reactant of Route 6
1-(2-(Allyloxy)ethoxy)-4-(benzyloxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.